molecular formula C12H14Cl2N2O B610624 S18616 Hydrochloride CAS No. 162280-51-5

S18616 Hydrochloride

Cat. No. B610624
M. Wt: 273.16
InChI Key: HWKMDOVCWAVYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S18616 Hydrochloride is a selective and highly potent alpha2-adrenoceptor agonist.

Scientific Research Applications

Receptor Profile and Pharmacological Actions

S18616 Hydrochloride has shown high affinity at various human alpha(2)-adrenoceptors (ARs), displaying potency as a partial agonist in several AR subtypes. This compound has demonstrated significant antinociceptive (pain relief) and hypothermic actions in rodents, comparable to those of known alpha(2)-AR agonists like dexmedetomidine and clonidine. These effects are primarily attributed to its agonistic properties at alpha(2)-ARs, as evidenced in multiple experimental models (Millan et al., 2000).

Influence on Monoaminergic Transmission and Anxiety

S18616 has been found to influence monoaminergic transmission (the movement and action of monoamine neurotransmitters) and exhibit anti-anxiety effects. It decreases extracellular levels of norepinephrine, serotonin, and dopamine in certain brain regions and suppresses behaviors indicative of anxiety in animal models. These anxiolytic and sedative properties of S18616 are mediated through its action on alpha(2)-adrenoceptors (Millan et al., 2000).

Electrophysiological Characterization in Pain States

Electrophysiologically, S18616 has been characterized for its antinociceptive actions in acute and persistent pain states. Intrathecal administration of this compound suppresses responses of dorsal horn neurons to peripheral stimulation in normal, inflamed, and neuropathic conditions, supporting its potential use in pain management (Suzuki et al., 2002).

properties

CAS RN

162280-51-5

Product Name

S18616 Hydrochloride

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.16

IUPAC Name

8-chloro-3,4-dihydro-1H,5'H-spiro[naphthalene-2,4'-oxazol]-2'-amine hydrochloride

InChI

InChI=1S/C12H13ClN2O.ClH/c13-10-3-1-2-8-4-5-12(6-9(8)10)7-16-11(14)15-12;/h1-3H,4-7H2,(H2,14,15);1H

InChI Key

HWKMDOVCWAVYIB-UHFFFAOYSA-N

SMILES

NC(OC1)=NC21CCC3=C(C(Cl)=CC=C3)C2.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

S18616 Hydrochloride;  S18616 HCl;  S18616;  S-18616;  S 18616; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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